
Phochinenin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phochinenin I is a natural compound isolated from the plant Pholidota chinensis. It belongs to the class of dimeric 9,10-dihydrophenanthrene derivatives, which are known for their unique structural features and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phochinenin I involves the isolation of the compound from the whole plant of Pholidota chinensis. The process includes extensive spectroscopic investigations such as 1D and 2D NMR and HR-EIMS to elucidate its structure . The synthetic routes typically involve the extraction of the plant material followed by purification using chromatographic techniques.
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) on an optically active stationary phase could be employed to separate the racemates and obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phochinenin I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of phenanthrenequinones, while reduction reactions could yield dihydrophenanthrene derivatives.
Applications De Recherche Scientifique
Industry: The compound’s unique structural features make it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phochinenin I involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Phochinenin I is unique among its class of compounds due to its specific structural features and biological activities. Similar compounds include other dimeric 9,10-dihydrophenanthrene derivatives such as Phochinenin K, gymconpin C, and flavanthrin . These compounds share some structural similarities but differ in their specific substituents and biological activities.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique structural features and biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
3-[4-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-6-methoxyphenyl]-7-methoxyphenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-23-12-20-9-8-18-13-26(33)25(16-24(18)29(20)27(34)15-23)30-19(11-22(32)14-28(30)36-2)7-6-17-4-3-5-21(31)10-17/h3-5,8-16,31-34H,6-7H2,1-2H3 |
Clé InChI |
RFTPCBOZYGBWAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)C4=C(C=C(C=C4OC)O)CCC5=CC(=CC=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


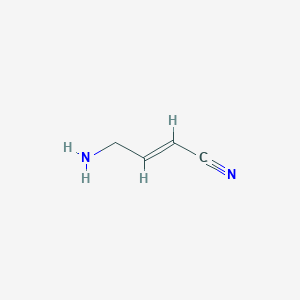

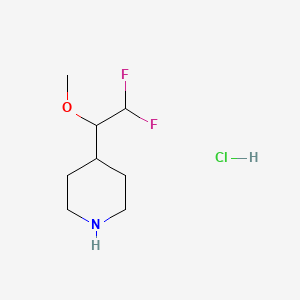
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
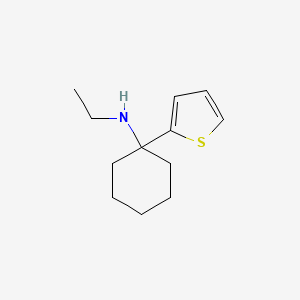
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

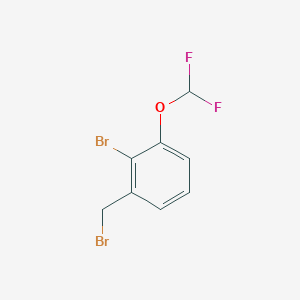
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)

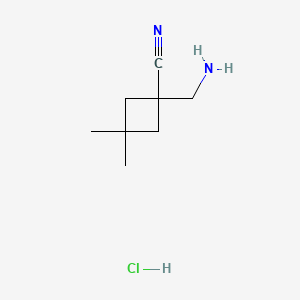

![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
